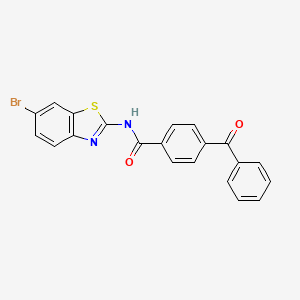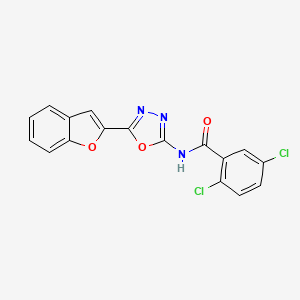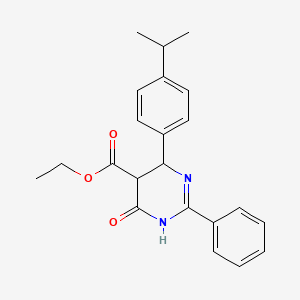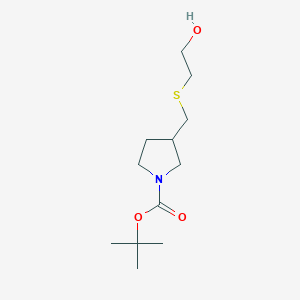![molecular formula C14H21N3O B2576113 2-[1-(Cyclopropylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine CAS No. 2379996-12-8](/img/structure/B2576113.png)
2-[1-(Cyclopropylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(Cyclopropylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. This compound is also known as CP-122,288 and belongs to the class of pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-[1-(Cyclopropylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine has been studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound has neuroprotective properties and can improve cognitive function in animal models of these diseases.
Another potential application of this compound is in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways involved in cell proliferation and survival.
Mecanismo De Acción
The mechanism of action of 2-[1-(Cyclopropylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine is not fully understood. However, studies have suggested that this compound acts as a modulator of specific neurotransmitter systems in the brain, such as the cholinergic and dopaminergic systems. It has also been shown to inhibit the activity of enzymes involved in the production of amyloid beta, a protein that is implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to improve cognitive function, reduce inflammation, and inhibit the growth of cancer cells. It has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[1-(Cyclopropylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine in lab experiments is its low toxicity profile. This makes it a safe compound to work with and minimizes the risk of adverse effects on experimental subjects. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of 2-[1-(Cyclopropylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine. One direction is to further investigate its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a therapeutic agent for cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.
Métodos De Síntesis
The synthesis of 2-[1-(Cyclopropylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine involves the reaction of 2,4-diamino-5-methylpyrimidine with 1-(cyclopropylmethyl)piperidine-4-carbaldehyde. The reaction is carried out in the presence of a catalyst, such as sodium acetate or potassium carbonate, and a solvent, such as ethanol or methanol. The yield of the reaction is typically around 70%.
Propiedades
IUPAC Name |
2-[1-(cyclopropylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-11-8-15-14(16-9-11)18-13-4-6-17(7-5-13)10-12-2-3-12/h8-9,12-13H,2-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEDZKLBAQDWRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-hexyl-3-methyl-8-[(2Z)-2-[(3-nitrophenyl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2576036.png)






![8-Oxo-7H-imidazo[1,5-a]pyrazine-5-carboxylic acid](/img/structure/B2576045.png)
![4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride](/img/structure/B2576046.png)

![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2576050.png)
![Methyl 2-[[(Z)-3-[4-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2576053.png)